3,4,5-Trimethoxybenzophenone
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Overview
Description
3,4,5-Trimethoxybenzophenone is an organic compound with the molecular formula C16H16O4 It is a derivative of benzophenone, characterized by the presence of three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may incorporate environmentally friendly solvents and catalysts to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
3,4,5-Trimethoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzophenone involves its interaction with specific molecular targets. One of the primary targets is tubulin, a protein that forms microtubules essential for cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4’,6-Dihydroxy-2,3’,4-trimethoxybenzophenone
- Mangiferin
- 2-Amino-3,4,5-trimethoxybenzophenone
Uniqueness
Compared to similar compounds, 3,4,5-Trimethoxybenzophenone exhibits unique properties due to the specific arrangement of methoxy groups on the benzene ring. This structural feature enhances its ability to interact with biological targets, making it a potent inhibitor of tubulin polymerization. Additionally, its versatility in undergoing various chemical reactions and its wide range of applications in different fields further distinguish it from other benzophenone derivatives .
Properties
CAS No. |
55363-58-1 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
phenyl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
RGJZPRJCMQIEIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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